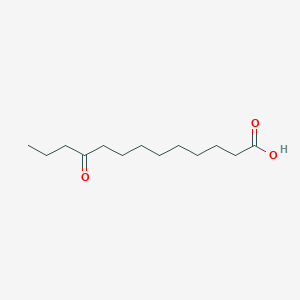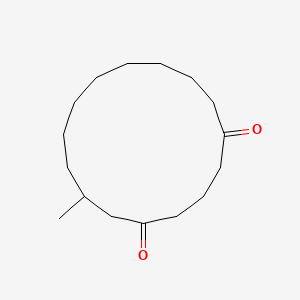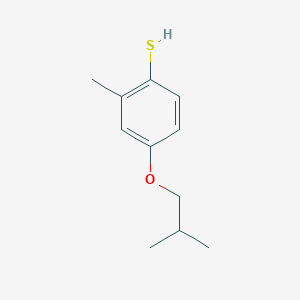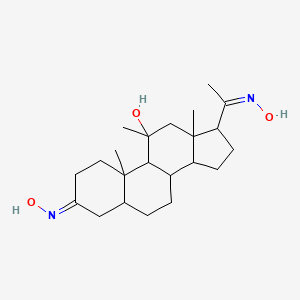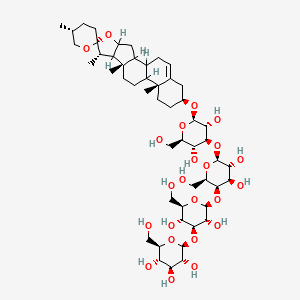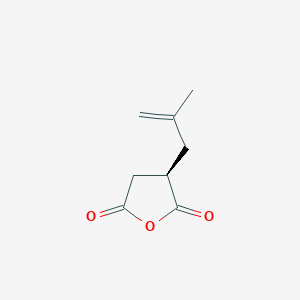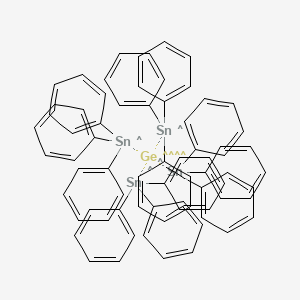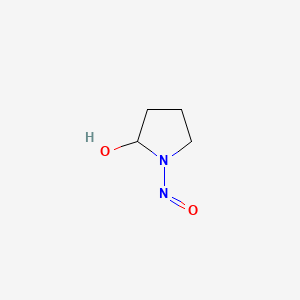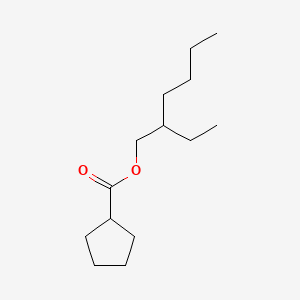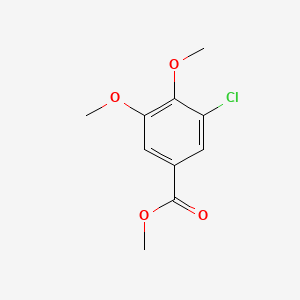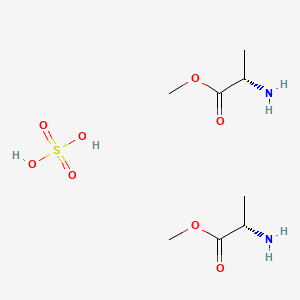
Bis(O-methyl-L-alanine) sulphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(O-methyl-L-alanine) sulphate is a chemical compound with the molecular formula C8H20N2O8S and a molar mass of 304.318 g/mol It is known for its unique structure, which includes two O-methyl-L-alanine moieties linked by a sulphate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of bis(O-methyl-L-alanine) sulphate typically involves the esterification of L-alanine followed by the introduction of a sulphate group. The reaction conditions often include the use of methanol as a solvent and a catalyst to facilitate the esterification process. The sulphate group is then introduced using sulphuric acid under controlled temperature and pH conditions to ensure the desired product is obtained .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification reactors where L-alanine is reacted with methanol in the presence of a catalyst. The subsequent sulphation step is carried out in a controlled environment to ensure high yield and purity of the final product. The process may also include purification steps such as crystallization and filtration to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions: Bis(O-methyl-L-alanine) sulphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form simpler compounds, often using reducing agents like hydrogen or metal hydrides.
Substitution: The sulphate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminium hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used to substitute the sulphate group.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce simpler amines or alcohols .
Applications De Recherche Scientifique
Bis(O-methyl-L-alanine) sulphate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its role in metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemicals and materials, including polymers and resins
Mécanisme D'action
The mechanism by which bis(O-methyl-L-alanine) sulphate exerts its effects involves its interaction with specific molecular targets. The sulphate group can participate in various biochemical reactions, influencing metabolic pathways and enzyme activities. The compound’s structure allows it to interact with proteins and other biomolecules, potentially altering their function and activity .
Comparaison Avec Des Composés Similaires
Bis-thiourea isomers: These compounds have similar structural features and are used in metal binding and coordination chemistry.
Bis(pyrazolyl)methanes: These compounds are used in various applications, including as chelating agents and in medicinal chemistry.
Uniqueness: Bis(O-methyl-L-alanine) sulphate is unique due to its specific structure, which includes two O-methyl-L-alanine moieties linked by a sulphate group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Propriétés
Numéro CAS |
93923-86-5 |
|---|---|
Formule moléculaire |
C8H20N2O8S |
Poids moléculaire |
304.32 g/mol |
Nom IUPAC |
methyl (2S)-2-aminopropanoate;sulfuric acid |
InChI |
InChI=1S/2C4H9NO2.H2O4S/c2*1-3(5)4(6)7-2;1-5(2,3)4/h2*3H,5H2,1-2H3;(H2,1,2,3,4)/t2*3-;/m00./s1 |
Clé InChI |
SPABVOODSCAAQZ-QHTZZOMLSA-N |
SMILES isomérique |
C[C@@H](C(=O)OC)N.C[C@@H](C(=O)OC)N.OS(=O)(=O)O |
SMILES canonique |
CC(C(=O)OC)N.CC(C(=O)OC)N.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


